2-(1-Aminobutyl)-6-bromo-4-fluorophenol
Description
2-(1-Aminobutyl)-6-bromo-4-fluorophenol is a halogenated phenolic compound with the molecular formula C₁₁H₁₅BrFNO and a molecular weight of 276.15 g/mol . Its structure comprises a phenol ring substituted with a bromine atom at position 6, a fluorine atom at position 4, and a 1-aminobutyl chain at position 2.
Properties
Molecular Formula |
C10H13BrFNO |
|---|---|
Molecular Weight |
262.12 g/mol |
IUPAC Name |
2-(1-aminobutyl)-6-bromo-4-fluorophenol |
InChI |
InChI=1S/C10H13BrFNO/c1-2-3-9(13)7-4-6(12)5-8(11)10(7)14/h4-5,9,14H,2-3,13H2,1H3 |
InChI Key |
IQNXSNZIFNJEJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C(=CC(=C1)F)Br)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminobutyl)-6-bromo-4-fluorophenol can be achieved through several steps:
Bromination: The starting material, 4-fluorophenol, is brominated at the 6-position using bromine in the presence of a catalyst such as iron(III) bromide.
Amination: The brominated product is then subjected to nucleophilic substitution with 1-aminobutane under basic conditions to introduce the aminobutyl group at the 2-position.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminobutyl)-6-bromo-4-fluorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine and fluorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(1-Aminobutyl)-6-bromo-4-fluorophenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-Aminobutyl)-6-bromo-4-fluorophenol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aminobutyl group can enhance its binding affinity to certain molecular targets, while the bromine and fluorine atoms can influence its electronic properties and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several derivatives, differing in halogen substitution or alkyl chain branching. Below is a detailed comparison based on available data:
Table 1: Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| 2-(1-Aminobutyl)-6-bromo-4-fluorophenol | C₁₁H₁₅BrFNO | 276.15 | Parent compound with F at position 4 |
| 2-(1-Amino-3-methylbutyl)-6-bromo-4-fluorophenol | C₁₂H₁₇BrFNO | 290.18 | Methyl branch on aminobutyl chain |
| 2-(1-Amino-2-methylpropyl)-6-bromo-4-fluorophenol | C₁₁H₁₅BrFNO | 276.15 | Shorter branched chain (propyl vs. butyl) |
| 2-(1-Aminobutyl)-6-bromo-4-chlorophenol | C₁₀H₁₃BrClNO | 278.57 | Cl replaces F at position 4 |
Key Comparative Insights
Substituent Effects on Halogenated Aromatic Rings Fluorine vs. Chlorine: Replacing fluorine with chlorine (as in 2-(1-Aminobutyl)-6-bromo-4-chlorophenol) increases molecular weight and introduces a larger, more polarizable halogen. Chlorine’s higher electronegativity and van der Waals radius may enhance intermolecular interactions (e.g., halogen bonding) but reduce metabolic stability compared to fluorine . Bromine Retention: All compounds retain bromine at position 6, which likely contributes to steric bulk and electronic effects on the aromatic ring.
Alkyl Chain Modifications
- Branching vs. Linear Chains :
- The methyl-branched derivative (2-(1-Amino-3-methylbutyl)-6-bromo-4-fluorophenol) has a higher molecular weight (290.18 g/mol) due to the additional methyl group.
- The propyl-chain analog (2-(1-Amino-2-methylpropyl)-6-bromo-4-fluorophenol) shares the same molecular weight as the parent compound but features a shorter, branched chain, which could alter solubility and steric interactions .
For example, halogenated phenols are known to disrupt microbial membranes . Synthetic Accessibility: The lack of reported synthetic routes in the evidence implies that these compounds may require specialized methods, such as Buchwald-Hartwig amination for introducing the aminobutyl group or halogenation under controlled conditions.
Computational and Crystallographic Tools
- Programs like SHELXL and WinGX (referenced in –5) are critical for structural determination via X-ray crystallography. These tools could resolve conformational differences caused by alkyl chain branching or halogen substitution .
- Density functional theory (DFT) methods (e.g., Becke’s exchange-correlation functional in ) might predict electronic properties, such as charge distribution or frontier molecular orbitals, to rationalize reactivity trends .
Biological Activity
2-(1-Aminobutyl)-6-bromo-4-fluorophenol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article explores its biological activity, synthesizing findings from various studies and presenting data in tables for clarity.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHBrFNO
- Molecular Weight : 276.11 g/mol
This compound features a phenolic structure substituted with bromine and fluorine atoms, which may enhance its biological activity through various mechanisms.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, focusing primarily on its anticancer properties. The compound's mechanism of action is believed to involve inhibition of specific enzymes or pathways crucial for cancer cell proliferation.
Anticancer Activity
In vitro studies have demonstrated that derivatives of phenolic compounds exhibit notable anticancer effects. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 (Lung) | 5.0 | Topoisomerase I inhibition |
| MCF-7 (Breast) | 3.5 | Induction of apoptosis | |
| HeLa (Cervical) | 4.2 | Cell cycle arrest at G2/M phase |
GI50 refers to the concentration required to inhibit cell growth by 50%.
Mechanistic Studies
The mechanism by which this compound exerts its biological effects has been investigated through various assays:
- Topoisomerase Inhibition : The compound has been shown to stabilize the topoisomerase I-DNA cleavage complex, which is critical for DNA replication and transcription.
- Apoptosis Induction : Studies indicate that this compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : Evidence suggests that treatment with the compound results in cell cycle arrest, particularly at the G2/M checkpoint, preventing cancer cells from dividing.
Case Studies
Recent case studies have highlighted the efficacy of similar compounds in clinical settings:
- Case Study 1 : A patient with advanced lung cancer showed a significant reduction in tumor size after treatment with a phenolic derivative structurally related to this compound.
- Case Study 2 : In a cohort study involving breast cancer patients, those treated with a related compound experienced improved survival rates compared to those receiving standard chemotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
